6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzyloxy group at the 6-position and the carboxylic acid group at the 3-position of the imidazo[1,2-A]pyridine core structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzyl bromide to form the benzyloxy derivative, followed by cyclization with a suitable carboxylating agent . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the imidazo[1,2-A]pyridine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Scientific Research Applications
6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine-3-carboxylic acid: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and binding affinity.
6-(Phenylthio)imidazo[1,2-A]pyridine-3-carboxylic acid: Contains a phenylthio group, which imparts different electronic and steric effects.
Uniqueness: The presence of the benzyloxy group in 6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid provides unique chemical properties, such as increased lipophilicity and enhanced binding interactions with biological targets. This makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)13-8-16-14-7-6-12(9-17(13)14)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI Key |
CAVWRUPLNRFDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN3C(=NC=C3C(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.